Optical Rotation and Enantiomeric Purity
The target compound, (2S,3S)-di-tert-butyl 2,3-dihydroxysuccinate, possesses a well-defined and highly reproducible specific optical rotation of [α]20/D −11±1° (c = 1% in acetone), with a typical enantiomeric ratio of ≥99.5:0.5 as determined by GC . This is in direct contrast to its enantiomer, (+)-di-tert-butyl L-tartrate (CAS 117384-45-9), which exhibits a specific rotation of approximately +11° under identical conditions [1]. This precise, opposite rotation is critical for ensuring the correct stereochemical outcome in asymmetric reactions and for verifying enantiomeric purity in procurement quality control.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | [α]20/D −11±1° (c = 1, acetone) |
| Comparator Or Baseline | Di-tert-butyl L-tartrate (CAS 117384-45-9): [α]20/D +11±1° (c = 1, acetone) |
| Quantified Difference | Difference of 22° in specific rotation magnitude |
| Conditions | Polarimetry, c = 1% in acetone, 20 °C |
Why This Matters
This verifiable, opposite optical rotation is the definitive metric for ensuring procurement of the correct enantiomer, which is essential for achieving the desired stereochemistry in downstream chiral syntheses.
- [1] TCI America. (+)-Di-tert-butyl L-tartrate, CAS 117384-45-9. Product Specification. View Source
